molecular formula C8H5F3O2 B8675160 3,4,6-Trifluoro-2-methoxybenzaldehyde

3,4,6-Trifluoro-2-methoxybenzaldehyde

Cat. No.: B8675160
M. Wt: 190.12 g/mol
InChI Key: DLXFSCBKALNXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-Trifluoro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H5F3O2 and its molecular weight is 190.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

3,4,6-trifluoro-2-methoxybenzaldehyde

InChI

InChI=1S/C8H5F3O2/c1-13-8-4(3-12)5(9)2-6(10)7(8)11/h2-3H,1H3

InChI Key

DLXFSCBKALNXEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)F)F)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Paraformaldehyde (0.960 g, 0.01066 mol) and magnesium dichloride (0.505 g, 0.005304 mol) were suspended in THF (10.0 mL). Triethylamine (0.75 mL, 0.0054 mol) was added and the mixture was stirred under nitrogen for 10 minutes. Then 2,3,5-trifluorophenol (0.524 g, 0.00027 mol) was added and the reaction mixture was stirred at refluxed for 16 hours. The reaction mixture was subjected to filtration and the filtrate was diluted with an aqueous solution of hydrochloric acid (2.0 M, 15 mL). The product was then extracted with tert-butyl methyl ether (20 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The crude was dissolved in DMF (5.0 mL). Then potassium carbonate (0.55 g, 0.003979 mol) and methyl iodide (0.175 mL, 0.00072 mol) were added to the mixture, which was stirred at 50° C. under nitrogen for 3 hours, then left to stir at room temperature for 72 hours. The reaction was diluted in an aqueous solution of saturated brine (15 mL) and extracted with tert-butyl methyl ether (20 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 10% EtOAc in heptane to yield the title compound as a colourless oil (0.080 g, 0.432 mmol).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
0.175 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Paraformaldehyde (0.960 g, 0.01066 mol) and magnesium chloride (0.505 g, 0.005304 mol) were suspended in tetrahydrofuran (10.0 mL). Triethylamine (0.75 mL, 0.0054 mol) was added and the mixture was stirred under nitrogen for 10 minutes. 2,3,5-trifluorophenol (0.524 g, 0.00027 mol) was then added and the reaction mixture was stirred at reflux for 16 hours. The reaction mixture was filtered and the filtrate was diluted with an aqueous solution of hydrochloric acid (2.0 M, 15.0 mL). The product was extracted with tert-butyl methyl ether (20.0 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was dissolved in dimethylformamide (5.0 mL). Potassium carbonate (0.55 g, 0.003979 mol), followed by methyl iodide (0.175 mL, 0.00072 mol) were added to the mixture, which was stirred at 50° C. under nitrogen for 3 hours, then left to stir at room temperature for 72 hours. The reaction was diluted with an aqueous solution of saturated brine (15.0 mL) and the product was extracted with tert-butyl methyl ether (20.0 mL). The organic layers were combined, then dried over sodium sulfate, filtered, and concentrated in vacuo. The title compound was purified using silica gel column chromatography (gradient of 0-10% ethyl acetate in heptane, 40 g SiO2) to afford the title compound as a colourless oil (0.080 g, 0.000432 mol, 16%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
reactant
Reaction Step Four
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
0.175 mL
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Eight
Yield
16%

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